molecular formula C7H12ClNO2 B3033135 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride CAS No. 88260-02-0

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride

Cat. No.: B3033135
CAS No.: 88260-02-0
M. Wt: 177.63 g/mol
InChI Key: WUKAJPOKLIRLLD-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride is a bicyclic compound with the molecular formula C7H11NO2·HCl. This compound is known for its unique structure, which includes a nitrogen atom within a bicyclic framework. It is commonly used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic structure.

    Functional Group Modification:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride include:

    2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: The non-hydrochloride form.

    N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: A derivative with a Boc protecting group.

    7-phenyl-1-azabicyclo[2.2.1]heptane hydrochloride: A similar compound with a phenyl group

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKAJPOKLIRLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607983
Record name 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88260-02-0
Record name 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride
Reactant of Route 2
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride
Reactant of Route 3
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride
Reactant of Route 4
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride
Reactant of Route 5
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride
Reactant of Route 6
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride

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